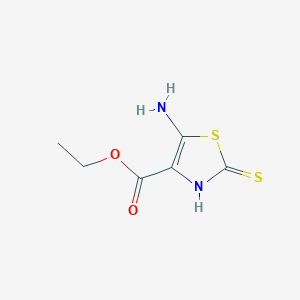

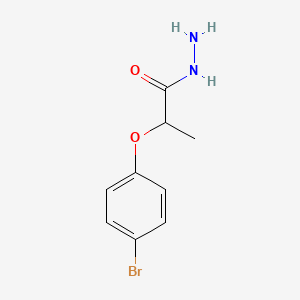

![molecular formula C14H12FNO5 B1334872 [3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid CAS No. 309270-57-3](/img/structure/B1334872.png)

[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

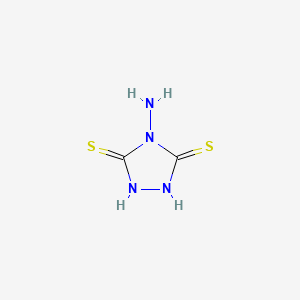

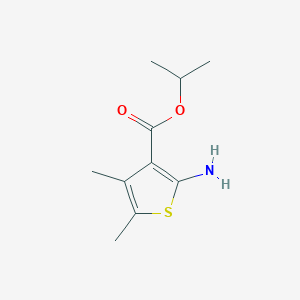

The compound appears to be a derivative of pyrrole, a five-membered heterocyclic compound with a nitrogen atom. The specific structure mentioned includes a 4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl core with acetyl and acetic acid substituents, as well as a 4-fluoro-phenyl group. This structure suggests a complex molecule with potential for interesting chemical properties and reactivity.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex due to the reactivity of the pyrrole ring. The papers provided offer insights into related synthetic methods. For instance, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives is achieved through an unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Although the target compound is not directly mentioned, this method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a planar pyrrole ring, which can influence the overall geometry of the molecule. For example, in the case of 3,4-diphenylpyrrole-2,5-dicarboxylic acid, the phenyl rings were found to lie at an angle of nearly 50° with respect to the planar pyrrole ring . This information is relevant as the presence of the 4-fluoro-phenyl group in the target compound could similarly affect its molecular geometry.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, often facilitated by the reactivity of the pyrrole ring and its substituents. The reaction features of 3,4-dihydroxy-6-oxo-2,4-alkadienoic acid esters with acetone and p-toluidine lead to the formation of regioisomeric esters of pyrrole-3-carboxylic acids . This suggests that the target compound could also participate in multi-component reactions, potentially leading to a variety of regioisomeric products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their substituents. For instance, extensive hydrogen bonding is observed in the crystal structure of 3,4-diphenylpyrrole-2,5-dicarboxylic acid due to the carboxylic acid functional groups . The acetic acid disolvate form of this compound also suggests solubility in certain solvents, which could be relevant for the target compound. Additionally, the crystal structure of a related compound, acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester, provides insights into the stability of the sugar moiety and the conformation of acetyl groups . These details could inform predictions about the stability and conformational preferences of the target compound's acetyl and acetic acid substituents.

科学的研究の応用

Synthesis and Characterization

- Synthesis of Related Compounds : Similar compounds, such as [2-aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids, have been synthesized using a three-component reaction involving α-ketoglutaric acid or its diethyl ester, 3-amino-5-methylisoxazole, and aromatic aldehydes (Sakhno et al., 2021).

- Chemical Structure Analysis : The chemical structures of similar compounds have been confirmed using various spectroscopic techniques, including IR, 1H NMR spectroscopy, and X-ray diffraction analysis (Mukovoz et al., 2015).

Biomedical Research

- Antimicrobial Activity : Certain derivatives, like hydrazide–hydrazones and their corresponding 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, show antimicrobial activity against clinical and standard Candida pathogens (Koçyiğit-Kaymakçıoğlu et al., 2012).

Organic Chemistry

- Synthesis of Pyrrol-1-yl Compounds : Studies have explored the synthesis of compounds like Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and its conducting polymers, highlighting the relevance of pyrrol-1-yl compounds in material science (Bingöl et al., 2005).

- Molecular Docking Studies : Derivatives of the compound have been synthesized and evaluated for anti-oxidant activity and anticancer activity through molecular docking studies (Mehvish & Kumar, 2022).

Safety And Hazards

特性

IUPAC Name |

2-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO5/c1-7(17)11-12(8-2-4-9(15)5-3-8)16(6-10(18)19)14(21)13(11)20/h2-5,12,20H,6H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPGSPZPVXHQQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386649 |

Source

|

| Record name | [3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid | |

CAS RN |

309270-57-3 |

Source

|

| Record name | [3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

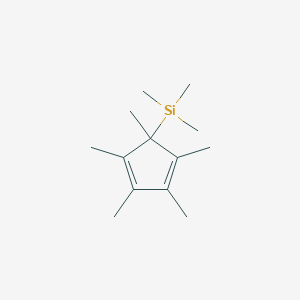

![(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine](/img/structure/B1334832.png)